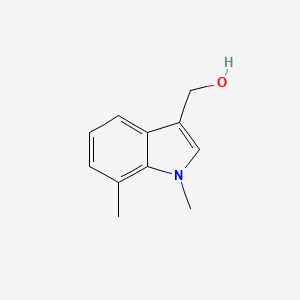

(1,7-Dimethyl-1H-indol-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(1,7-dimethylindol-3-yl)methanol |

InChI |

InChI=1S/C11H13NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-6,13H,7H2,1-2H3 |

InChI Key |

ODAKCTALIIAAAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C)CO |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (1,7-Dimethyl-1H-indol-3-yl)methanol, both ¹H and ¹³C NMR are instrumental in identifying the various chemical environments within the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton in the molecule. Based on analogous structures like 1,2-Dimethyl-1H-indole-3-carbaldehyde, the aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). rsc.org The proton at the C2 position is characteristically a singlet. The protons on the benzene (B151609) ring portion of the indole nucleus will exhibit splitting patterns (doublets or triplets) due to coupling with adjacent protons.

The methyl groups at the N1 and C7 positions would appear as sharp singlets in the upfield region of the spectrum. The N-methyl group signal is anticipated around δ 3.65 ppm, while the C7-methyl group would be slightly further upfield. rsc.org The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would likely present as a singlet, with its chemical shift influenced by the adjacent hydroxyl group and the indole ring. The hydroxyl proton itself would appear as a broad singlet, the position of which can be dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~7.0-7.2 | s |

| H4 | ~7.0-7.6 | d |

| H5 | ~7.0-7.2 | t |

| H6 | ~6.9-7.1 | d |

| N-CH₃ | ~3.7 | s |

| C7-CH₃ | ~2.5 | s |

| C3-CH₂OH | ~4.8 | s |

| OH | Variable | br s |

Note: Predicted values are based on general indole chemistry and data from similar compounds. 's' denotes singlet, 'd' doublet, 't' triplet, and 'br s' broad singlet.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would confirm the presence of all 11 carbon atoms. The carbons of the indole ring are expected in the aromatic region (δ 100-140 ppm). The C2, C3, C3a, and C7a carbons, being part of the heterocyclic and fused ring system, will have characteristic chemical shifts. The methyl carbons (N-CH₃ and C7-CH₃) will appear in the upfield region (δ 15-35 ppm), and the methylene carbon of the methanol group (C3-CH₂OH) would be expected around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125-130 |

| C3 | ~110-115 |

| C3a | ~128-132 |

| C4 | ~120-124 |

| C5 | ~120-123 |

| C6 | ~110-115 |

| C7 | ~120-125 |

| C7a | ~135-140 |

| N-CH₃ | ~30-35 |

| C7-CH₃ | ~15-20 |

| C3-CH₂OH | ~60-65 |

Note: Predicted values are based on general indole chemistry and data from similar compounds.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), helping to definitively assign their positions on the benzene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the N-CH₃ protons would correlate with the N-CH₃ carbon signal. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the molecular formula (C₁₁H₁₃NO). The calculated mass would be compared to the measured mass to confirm the elemental composition.

Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺. Analysis of related indole compounds by ESI-MS has shown characteristic fragmentation patterns, often involving the indole core. The fragmentation of the protonated molecule would likely involve the loss of water (H₂O) from the methanol group, leading to a stable indoleninium ion. Further fragmentation of the indole ring could also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 192.1070 | Protonated molecule |

| [M+H-H₂O]⁺ | 174.0964 | Loss of water |

Note: m/z values are predicted based on the molecular formula C₁₁H₁₃NO.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The presence of the indole ring would be confirmed by C-H stretching vibrations of the aromatic and heterocyclic rings, typically appearing around 3100-3000 cm⁻¹. Furthermore, C-N stretching vibrations within the indole ring are expected in the 1360-1250 cm⁻¹ range. The C-O stretching of the primary alcohol would likely be observed around 1050-1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system in this compound is the primary chromophore. Typically, indole and its derivatives exhibit two main absorption bands. The first, more intense band (the B-band) is usually observed in the far-UV region (around 200-230 nm), while a second, less intense band (the L-band) with fine structure appears at longer wavelengths (around 260-290 nm). The substitution on the indole ring, specifically the methyl groups at the 1 and 7 positions and the methanol group at the 3-position, may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent indole molecule.

| Spectroscopic Data (Expected) | |

| Technique | Characteristic Peaks/Bands |

| Infrared (IR) | ~3400-3200 cm⁻¹ (O-H stretch), ~3100-3000 cm⁻¹ (Aromatic/Heterocyclic C-H stretch), ~1360-1250 cm⁻¹ (C-N stretch), ~1050-1000 cm⁻¹ (C-O stretch) |

| Ultraviolet-Visible (UV-Vis) | ~200-230 nm (B-band), ~260-290 nm (L-band) |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds like this compound.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The choice of eluent is crucial; a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed for indole derivatives. The polarity of the solvent system is adjusted to achieve good separation between the starting materials, product, and any byproducts. Due to the conjugated indole system, the spots can often be visualized under UV light (typically at 254 nm). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.

| TLC Analysis Parameters | |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Example) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purity assessment and quantitative analysis of this compound. Reversed-phase HPLC, using a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is the most common mode for analyzing indole derivatives. The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions (flow rate, mobile phase composition, and column temperature). The purity of the sample can be determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

| HPLC Analysis Parameters | |

| Column | Reversed-phase C18 |

| Mobile Phase (Example) | Acetonitrile:Water gradient |

| Detection | UV at 220 nm or 280 nm |

| Analysis Type | Purity assessment, Quantitative analysis |

Computational and Theoretical Investigations of 1,7 Dimethyl 1h Indol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods provide insights that are often unattainable through experimental means alone. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. longdom.org It has become a cornerstone of modern chemistry for its ability to predict molecular properties with a favorable balance of accuracy and computational cost. numberanalytics.com For a molecule like (1,7-Dimethyl-1H-indol-3-yl)methanol, a DFT study would be instrumental in determining several key characteristics.

A primary output of a DFT calculation is the optimized molecular geometry—the lowest-energy three-dimensional arrangement of its atoms. Beyond geometry, DFT can predict a wide range of molecular properties relevant to drug design, including electronic properties like charge distribution and thermodynamic properties such as reaction enthalpies. nih.govnumberanalytics.com Although specific DFT-calculated data for this compound are not present in the surveyed literature, such an analysis would provide a foundational understanding of its structure and intrinsic electronic nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgnih.gov The energy and localization of these orbitals are critical for understanding the kinetic stability and reactivity of a compound. acs.org

The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov An FMO analysis of this compound would calculate the energies of these orbitals and map their distribution across the molecule, pinpointing the likely sites for electrophilic and nucleophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table describes the theoretical parameters that would be obtained from an FMO analysis. Actual values for this compound are not available in the cited literature.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the molecule's capacity to donate electrons; higher energy indicates stronger electron-donating ability. taylorandfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's capacity to accept electrons; lower energy indicates stronger electron-accepting ability. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Describes the electrophilic nature of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Correlates with the HOMO-LUMO gap; harder molecules have a larger gap. |

| Chemical Potential (μ) | The negative of electronegativity; relates to the "escaping tendency" of electrons from an equilibrium system. | Influences the direction of charge transfer in a reaction. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to Lewis structures (e.g., bonds and lone pairs). nih.govwikipedia.orguni-muenchen.de This method allows for a detailed investigation of charge distribution and intramolecular interactions. q-chem.com

A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The energy of these donor-acceptor interactions (E(2)) indicates the strength of the delocalization. For this compound, NBO analysis would reveal how the lone pairs on the nitrogen and oxygen atoms interact with the π-system of the indole (B1671886) ring, which is a critical factor in the chemistry of heteroaromatic compounds. acs.org It would provide a quantitative measure of the stability derived from these electronic interactions.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules, providing critical insights for structure-based drug design. numberanalytics.com

Prediction of Interactions with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein), forming a stable complex. numberanalytics.comnih.gov The primary goal is to predict the binding mode and estimate the binding affinity, often represented by a scoring function. nih.govwikipedia.org

For this compound, docking studies would be essential to hypothesize its potential biological targets. For instance, many indole derivatives are known to act as tubulin polymerization inhibitors by binding at the colchicine (B1669291) site. nih.govnih.gov A docking simulation would place the molecule into the 3D structure of a target protein, such as tubulin, and calculate a score based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov While no specific docking studies for this compound were found, research on structurally similar indole derivatives has shown their potential to interact with the colchicine binding site of tubulin, suggesting a possible mechanism of action to investigate. nih.gov

Table 2: Typical Interactions Analyzed in Molecular Docking This table outlines the types of interactions evaluated during a molecular docking simulation.

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-π Interaction | A noncovalent interaction between a cation and the face of an electron-rich π system. |

| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between oppositely charged residues. |

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their associated energies. libretexts.org Molecules, especially flexible ones, can exist as a population of different conformers, and understanding this landscape is crucial as molecular properties can vary significantly with conformation. youtube.com

The set of all possible conformations and their corresponding potential energies is known as the Potential Energy Surface (PES). wikipedia.org A conformational analysis of this compound would involve systematically rotating its flexible bonds—primarily the C3-CH₂ and CH₂-OH bonds—to map out the PES. researchgate.net This process identifies low-energy, stable conformers (local minima) and the energy barriers that separate them. researchgate.net Identifying the global minimum energy conformation and other accessible low-energy states is vital, as these are the structures most likely to be biologically active. youtube.com

Structure-Activity Relationship (SAR) Studies for Related Indole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of lead compounds. For indole derivatives, SAR studies have revealed that the nature and position of substituents on the indole ring significantly influence their biological activities, including anticancer properties.

Research into various indole derivatives has demonstrated that substitutions at the N1, C3, and C7 positions are of particular interest. For instance, the introduction of different groups can modulate the compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.

A study on indole-3-carbinol (B1674136) (I3C) and its derivatives highlighted their potential as anticancer agents, showing varying degrees of potency against resistant glioblastoma cell lines. researchgate.net This underscores the importance of the substituent at the C3 position. The methanol (B129727) group in this compound at this position is a key structural feature.

Furthermore, investigations into C7-substituted indoles have shown that this position is crucial for potent biological activities. acs.org The development of methods for the derivatization of the C7 position of indoles has opened up new avenues for creating novel therapeutic agents. acs.org In the case of this compound, the methyl group at C7 is expected to influence its biological profile.

The following table summarizes the structure-activity relationships of various substituted indole derivatives, providing insights into how different functional groups at various positions on the indole ring affect their anticancer activity.

| Compound/Derivative | Substitution Pattern | Key SAR Findings | Reference |

| Indole-3-carbinol (I3C) | Hydroxymethyl at C3 | Exhibits anti-cancer effects by influencing cell cycle regulation and survival signals in cancer cells. | researchgate.net |

| 1-Alkylaryl-7-heterocyclic sulfonamide indoles | Alkylaryl at N1, heterocyclic sulfonamide at C7 | These 1,7-disubstituted indoles are potent and selective human EP3 receptor antagonists. | nih.gov |

| 3-Thiocyanato-1H-indoles | Thiocyanate at C3 | Show potential as anticancer agents. | dntb.gov.ua |

| N-Alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | N-alkylation, substituted acrylonitrile (B1666552) at C3 | Some derivatives exhibit significant antiproliferative efficacy in various cancer models. | nih.gov |

| 7-Chloro-substituted gramine | Chloro at C7 | Steric hindrance from the C7 substituent can affect reactivity and interaction with other molecules. | acs.org |

While direct computational studies on this compound are not extensively available in the public domain, theoretical investigations of related indole structures provide valuable insights into its likely electronic and structural properties. Density Functional Theory (DFT) is a common computational method used to study indole derivatives. researchgate.netnih.gov

DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of indole compounds. researchgate.netnih.gov For instance, studies on 4-nitro-1H-indole-carboxaldehyde have utilized DFT to analyze its molecular structure and electronic properties, which are crucial for understanding its reactivity and potential as a drug candidate. researchgate.netnih.gov Similar computational approaches could be applied to this compound to predict its conformational preferences, the distribution of electron density, and its frontier molecular orbitals (HOMO and LUMO), which are important for predicting chemical reactivity. researchgate.net

The computed properties for a related compound, 1,7-Dimethylene-2,3-dimethylindole, are available and can serve as an example of the type of data generated through computational chemistry.

| Computed Property | Value | Method | Reference |

| Molecular Weight | 171.24 g/mol | PubChem 2.1 | nih.gov |

| XLogP3 | 2.7 | XLogP3 3.0 | nih.gov |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 | nih.gov |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 | nih.gov |

| Exact Mass | 171.104799419 Da | PubChem 2.1 | nih.gov |

These computational data provide a foundational understanding of the physicochemical properties of the molecule, which are instrumental in predicting its behavior in biological systems.

Chemical Reactivity and Derivatization Pathways of 1,7 Dimethyl 1h Indol 3 Yl Methanol

Reactions Involving the Indole (B1671886) Nucleus

The indole ring is inherently nucleophilic and prone to electrophilic attack. The N1-methyl group and the C7-methyl group are both electron-donating, further enhancing the electron density of the heterocyclic ring system. With the C3 position occupied by the methanol (B129727) substituent, electrophilic attack is directed to other available positions on the ring, primarily C2, C4, and C6.

The enhanced nucleophilicity of the 1,7-dimethylindole core makes it susceptible to various electrophilic substitution reactions. The directing effects of the existing substituents determine the position of substitution.

Nitration: The nitration of substituted indoles typically occurs at the most nucleophilic position available. For instance, the nitration of 5,7-dimethylindole with nitric acid proceeds to yield 5,7-dimethyl-4-nitro-1H-indole . By analogy, the nitration of (1,7-Dimethyl-1H-indol-3-yl)methanol is expected to favor substitution at the C4 or C6 positions, which are activated by the methyl groups.

Halogenation: Enzymatic halogenation of 7-methylindole (B51510) using flavin-dependent halogenases has been shown to produce 3-bromo-7-methylindole, demonstrating the feasibility of selective halogenation on a similar nucleus nih.gov. For this compound, chemical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the C2, C4, or C6 positions, depending on the reaction conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for C-C bond formation on aromatic rings wikipedia.org. The alkylation of indoles with trichloroacetimidate (B1259523) electrophiles, catalyzed by a Lewis acid, has been shown to be effective, particularly when the indole contains electron-withdrawing groups to prevent polyalkylation nih.gov. Given the activated nature of the 1,7-dimethylindole nucleus, Friedel-Crafts reactions would need to be carefully controlled to achieve selective mono-alkylation or acylation at the available ring positions. Palladium-catalyzed Friedel-Crafts-type alkylation has also been successfully applied to 7-methyl-1H-indole, yielding the C3-alkylation product mdpi.com.

Direct nucleophilic substitution on the indole nucleus is generally challenging due to its electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, or unconventional starting materials like 1-hydroxyindoles. clockss.orgcore.ac.ukresearchgate.net For example, 1-methoxy-6-nitroindole-3-carbaldehyde readily undergoes nucleophilic substitution at the C2 position with various nitrogen, sulfur, and carbon nucleophiles nii.ac.jp.

Annulation reactions, which involve the construction of a new ring fused to the indole core, represent a powerful strategy for creating complex heterocyclic systems.

Oxidative Annulation: Rhodium-catalyzed oxidative annulation of 7-aryl-1H-indoles with alkenes has been used to construct pyrrolo[3,2,1-de]phenanthridine derivatives nih.gov. This type of C-H functionalization strategy could potentially be applied to derivatives of this compound to build more complex, fused structures.

Dehydrogenative Annulation: The reaction of silylated 1H-indoles with alkynes can lead to the formation of silole-fused indoles through a sila-Friedel–Crafts reaction involving silyl (B83357) migration acs.org. Base-promoted tandem reactions of 2-alkynylanilines are also known to produce fused indolo[1,2-b]isoquinolines acs.org. These advanced strategies highlight potential pathways for elaborating the 1,7-dimethylindole scaffold.

Transformations at the Methanol Side Chain

The primary alcohol of the C3-methanol group is a versatile functional handle that allows for a wide range of transformations, including oxidation, esterification, etherification, and substitution.

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 1,7-dimethyl-1H-indole-3-carbaldehyde, or further to the carboxylic acid, 1,7-dimethyl-1H-indole-3-carboxylic acid. The choice of oxidant and reaction conditions is crucial for controlling the extent of oxidation.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions utilized in the Swern and Moffatt oxidations.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Reagents such as Jones reagent (CrO₃ in sulfuric acid), potassium permanganate (B83412) (KMnO₄), or catalytic systems like TEMPO with a co-oxidant (e.g., bleach or oxygen) are effective for this purpose organic-chemistry.org. A CrO₃-catalyzed oxidation using periodic acid (H₅IO₆) as the terminal oxidant is known to convert primary alcohols to carboxylic acids in excellent yields organic-chemistry.org.

Table 1: Common Reagents for the Oxidation of Primary Alcohols

| Transformation | Reagent | Typical Conditions |

|---|---|---|

| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temp. | |

| Alcohol to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp. |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

The hydroxyl group of the methanol side chain can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) yields the corresponding ester. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) provides a high-yielding pathway to esters. For example, Steglich esterification is a mild method used for sensitive substrates nih.gov.

Etherification: Conversion to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

The hydroxyl group of the methanol side chain is a poor leaving group but can be converted into a more reactive electrophilic center for nucleophilic substitution reactions. This two-step process is a cornerstone for introducing diverse functional groups at the C3-methyl position.

First, the alcohol is converted into a better leaving group, such as a tosylate, mesylate, or halide, by reacting it with p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or a halogenating agent (e.g., PBr₃, SOCl₂), respectively. The resulting intermediate is an activated electrophile analogous to a benzyl halide.

This activated intermediate is highly susceptible to attack by a wide range of nucleophiles in an Sₙ1 or Sₙ2 fashion. This approach has been widely used for other indole-3-methanol derivatives to synthesize a vast array of compounds. For example, the reaction of indole-3-methanols with other indoles is a key step in synthesizing diindolylmethanes (DIMs) nih.govbeilstein-journals.org. Similarly, N-((1-methyl-1H-indol-3-yl)methyl)aniline derivatives have been prepared via reductive amination of the corresponding aldehyde, which itself comes from the oxidation of the alcohol nih.govrsc.org.

Table 2: Potential Nucleophiles for Substitution Reactions

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen | H₂O, ROH, RCOO⁻ | Alcohol, Ether, Ester |

| Nitrogen | NH₃, RNH₂, N₃⁻ | Amine, Azide |

| Sulfur | HS⁻, RS⁻, SCN⁻ | Thiol, Thioether, Thiocyanate |

| Halogen | F⁻, Cl⁻, Br⁻, I⁻ | Alkyl Halide |

Reactions Involving the N1 and C7 Methyl Groups of this compound

The reactivity of the methyl groups at the N1 and C7 positions of this compound is a crucial aspect of its chemical behavior. These substituents significantly modulate the electronic properties and steric environment of the indole nucleus, thereby influencing its reaction pathways.

Potential for Benzylic-Type Reactivity (if applicable to C7-methyl)

The methyl group at the C7 position of the indole ring is attached to an aromatic system, making it a benzylic carbon. Benzylic C-H bonds are known to be weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. uni.lu This inherent property suggests that the C7-methyl group in this compound is susceptible to reactions characteristic of benzylic positions, such as free-radical halogenation and oxidation.

Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at the C7-methyl group. researchgate.net Similarly, oxidation of the C7-methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions. researchgate.net However, the presence of the electron-rich indole ring and the C3-methanol functionality requires careful selection of reaction conditions to avoid undesired side reactions. More selective oxidation methods, potentially employing manganese catalysts with hydrogen peroxide, could offer a milder alternative for the conversion of the benzylic methyl group. nih.gov

It is important to note that for benzylic bromination to occur, the benzylic carbon must possess at least one hydrogen atom, which is the case for the C7-methyl group. uni.lu The feasibility of these reactions is also influenced by the electronic nature of the indole ring, which can affect the stability of the benzylic radical intermediate.

Influence of Methyl Groups on Electronic Properties and Reactivity

The N1-methyl group primarily influences the electronic properties of the pyrrole (B145914) ring portion of the indole. By replacing the N-H proton, it prevents N-deprotonation and participation in certain reactions, while also sterically hindering access to the N1 position. Electronically, the N1-methyl group can enhance the electron density at the C3 position, which is already the most nucleophilic site in the indole ring.

Theoretical studies on methylated indoles have quantified the inductive effect of the methyl group, confirming its electron-releasing character which impacts the highest occupied molecular orbital (HOMO) energies. vulcanchem.com This increased electron density makes the indole ring more susceptible to electrophilic attack and can also influence the reactivity of the C3-methanol group, for instance by stabilizing a potential carbocation intermediate formed upon protonation and loss of water.

Heterocyclic Ring Formations Utilizing the Compound as a Precursor

This compound and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. The C3-methanol group can be readily converted into other functional groups, such as an aldehyde or a tryptamine (B22526) equivalent, which can then participate in cyclization reactions to form new rings fused to the indole core.

A prominent example of such a transformation is the Pictet-Spengler reaction . researchgate.netnih.gov This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution at the C2 position of the indole to form a tetrahydro-β-carboline. To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted to the corresponding tryptamine, 1,7-dimethyltryptamine. This can be achieved through a multi-step synthesis, for instance, by converting the C3-methanol to a nitrile via a halide intermediate, followed by reduction.

Once the 1,7-dimethyltryptamine is obtained, it can be reacted with various aldehydes to generate a library of substituted tetrahydro-β-carbolines. The general mechanism proceeds through the formation of a Schiff base, which then cyclizes. The presence of the N1-methyl group in the starting tryptamine would result in a quaternary nitrogen in the newly formed piperidine (B6355638) ring of the tetrahydro-β-carboline product. The C7-methyl group would be retained on the benzene (B151609) ring of the final heterocyclic product.

The versatility of the Pictet-Spengler reaction allows for the introduction of a wide range of substituents on the newly formed ring, depending on the aldehyde used in the condensation step. This makes it a powerful tool for the synthesis of diverse and complex alkaloid-like structures. nih.govrsc.org

Furthermore, the aldehyde derivative, 1,7-Dimethyl-1H-indole-3-carbaldehyde , which can be obtained by the oxidation of this compound, is also a key intermediate for the synthesis of various heterocyclic compounds. uni.luresearchgate.netorgsyn.orgorgsyn.org For example, it can undergo condensation reactions with active methylene (B1212753) compounds followed by cyclization to afford a variety of fused heterocyclic systems.

| Precursor | Reaction Type | Product Class | Key Features of Transformation |

| This compound derived tryptamine | Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Formation of a new six-membered ring fused to the indole core. |

| 1,7-Dimethyl-1H-indole-3-carbaldehyde | Condensation/Cyclization | Various fused heterocycles | The aldehyde group acts as an electrophilic center for ring closure reactions. |

Mechanistic Insights into Biological Interactions Academic Research Perspective

Exploration of Molecular Targets and Binding Mechanisms

The specific molecular targets and binding affinities of (1,7-Dimethyl-1H-indol-3-yl)methanol are not extensively documented in publicly available research. However, by examining studies on structurally related indole (B1671886) derivatives, plausible mechanisms can be inferred.

Enzymes are critical targets for therapeutic agents. The indole moiety is a common feature in many enzyme inhibitors.

DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication, making it a prime target for antibacterial agents. jmchemsci.com It functions by introducing negative supercoils into DNA, which helps in relieving torsional stress during replication. jmchemsci.com Several studies have demonstrated that indole derivatives can effectively inhibit this enzyme. Molecular docking studies on novel indole derivatives have revealed strong binding interactions with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.comjmchemsci.com The B-subunit of DNA gyrase (GyrB) contains an ATP binding pocket that is a plausible target for small molecule inhibitors, and various indole derivatives have been developed to target this site. nih.gov Research on a series of fused indolyl-containing compounds showed they target both bacterial DNA gyrase and topoisomerase IV. acs.org These findings suggest that the indole core can serve as a scaffold for developing DNA gyrase inhibitors.

| Indole Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Dihydro-multi substituted indazole | DNA gyrase (PDB code: 1KZN) | Excellent bonding interaction with the targeted enzyme. | jmchemsci.com |

| Indole hybridized diazenyl derivatives | DNA gyrase B-subunit (PDB ID: 4KFG) | Interactions with key amino acid residues (Pro79, Ile78, Gly77) in the ATP binding pocket. | nih.gov |

| Indole-3-carboxylic acid conjugates | DNA gyrase | Exhibited encouraging binding interaction networks and binding affinity. | nih.gov |

CYP51 (Lanosterol 14-alpha-demethylase): This enzyme is a key component of the sterol biosynthesis pathway in fungi. While direct studies linking this compound to CYP51 are scarce, research into indole-3-carboxylic acid conjugates has shown that these molecules exhibit promising binding affinity with lanosterol-14-alpha demethylase in molecular docking studies, suggesting potential as antifungal agents. nih.gov

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is integral to numerous central and peripheral physiological processes. google.com Its effects are mediated through at least fourteen distinct receptor subtypes. google.com Indole derivatives are well-known for their ability to modulate these receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are involved in regulating mood, cognition, and memory. nih.gov

The interaction between the ligand and the receptor often involves a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) on the receptor. nih.gov Additionally, hydrogen bonds can form between the NH of the indole moiety and residues like Threonine (Thr 3.37). nih.gov Depending on their specific structure, indole-based compounds can act as agonists, partial agonists, or antagonists at these receptors. nih.govmdpi.com For example, the kratom-derived indole alkaloid Mitragynine acts as a competitive antagonist at the 5-HT₂A receptor and a partial agonist at the 5-HT₁A receptor. mdpi.com This modulation of serotonergic activity is the basis for the therapeutic use of many indole-containing drugs in treating psychiatric and neurological disorders. nih.govgoogle.com

| Compound/Class | Receptor Target(s) | Type of Interaction | Potential Effect | Reference |

|---|---|---|---|---|

| Novel Indole Derivatives | 5-HT₁A, 5-HT₂A | Ligand/Receptor Binding | Modulation of mood, cognition, memory. | nih.gov |

| Mitragynine | 5-HT₂A | Competitive Antagonist | Stabilizing mood, controlling pain perception. | mdpi.com |

| Mitragynine | 5-HT₁A | Partial Agonist | Anxiolytic and mood-enhancing. | mdpi.com |

| 3-cycloamino-indole compounds | Serotonin Receptors | Agonism, Partial Agonism, Positive Allosteric Modulation | Activation of serotonergic activity. | google.com |

Certain indole-based compounds can interact directly with nucleic acids. One study on a complex indole derivative, amino-seco-CI-TMI, demonstrated its ability to alkylate DNA. nih.gov Following reaction with calf thymus DNA, the only detectable product was an adduct at the N3 position of adenine. nih.gov Such covalent modification of DNA bases can disrupt the structure and function of the nucleic acid, interfering with essential cellular processes. This finding highlights a potential mechanism of action for certain classes of indole compounds, although it has not been specifically demonstrated for this compound.

Cellular Pathway Interventions

By interacting with key molecular targets, indole compounds can intervene in critical cellular pathways, affecting cell fate and function.

While direct evidence of this compound affecting protein synthesis is not available, related compounds have been shown to influence pathways that regulate this process. For instance, an indole-3-carbinol (B1674136) derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), was found to inhibit glutamate release by suppressing the Ca²⁺/calmodulin/protein kinase A (PKA) pathway. researchgate.net The PKA signaling cascade is a pivotal pathway that can phosphorylate transcription factors, thereby modulating gene expression and subsequent protein synthesis. Furthermore, other indole derivatives have been shown to inhibit the polymerization of tubulin, a protein essential for microtubule formation and cellular division. nih.gov This demonstrates an interference with protein function and assembly, a critical downstream cellular process.

The ability of indole derivatives to inhibit DNA gyrase has a direct impact on DNA replication. jmchemsci.com By preventing the enzyme from introducing negative supercoils and relieving torsional strain, these compounds can effectively halt the replication fork, leading to an arrest of DNA synthesis and ultimately, bacterial cell death. jmchemsci.com Furthermore, direct interaction with DNA, such as the alkylation of adenine bases observed with amino-seco-CI-TMI, can create lesions that block the progression of DNA polymerase and RNA polymerase, thereby disrupting both DNA replication and transcription. nih.gov

Effects on Cellular Metabolism

Extensive searches of academic literature and scientific databases did not yield any specific information regarding the effects of the chemical compound this compound on cellular metabolism. There are currently no published research findings detailing its interactions with metabolic pathways, effects on cellular energy production, or influence on the synthesis or degradation of biomolecules. Consequently, no data tables or detailed research findings on this specific topic can be provided at this time.

Emerging Research Directions and Applications in Chemical Biology

Design and Synthesis of Novel Indole-Based Scaffolds

The synthesis of substituted indoles is a well-established area of organic chemistry, with numerous methods developed to access a wide variety of derivatives. These methods are crucial for building libraries of compounds for biological screening.

The creation of diverse chemical libraries based on privileged scaffolds like indole (B1671886) is a key strategy in drug discovery and chemical biology. These libraries are used in high-throughput screening to identify compounds with desired biological activities. The structural versatility of the indole nucleus makes it an attractive starting point for generating a large number of derivatives for such screening collections. While many indole-based libraries have been created and screened for various biological targets, there is no specific mention of (1,7-Dimethyl-1H-indol-3-yl)methanol being a component of these publicly documented libraries. The focus of these libraries is often on achieving broad chemical diversity to explore a wide range of biological activities.

Potential in Agrochemical Research and Development

Indole derivatives have shown promise in agriculture as plant growth regulators and as active ingredients in pesticides. Research in this area explores the potential of these compounds to protect crops from various pests and diseases.

Exploration as Herbicides, Insecticides, and Fungicides

The indole scaffold is present in various natural and synthetic compounds with agrochemical applications. For example, indole-3-acetic acid is a well-known plant hormone. Researchers have explored other indole derivatives for their potential as herbicides, insecticides, and fungicides. Some studies have reported the antifungal activities of various indole derivatives against common phytopathogenic fungi. However, specific testing and reporting of the herbicidal, insecticidal, or fungicidal properties of this compound are not found in the current body of scientific literature.

Mechanisms of Action against Phytopathogens

Understanding the mechanism of action is crucial for the development of effective and safe agrochemicals. For indole-based fungicides, proposed mechanisms can include the disruption of cell membranes, inhibition of essential enzymes, or interference with key signaling pathways in the pathogen. For herbicidal compounds, the mechanism might involve the inhibition of specific plant enzymes or the disruption of hormonal balance. Without specific studies on this compound, its mechanism of action against phytopathogens remains unknown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.